(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride
Beschreibung
The compound (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride (molecular formula: C₁₃H₁₆BrClN₂S; molecular weight: 347.699 g/mol) is a thiazole-derived imine salt characterized by a 4-bromophenyl substituent at position 4 of the thiazole ring, an ethyl group at position 3, and an ethanamine moiety forming an E-configuration imine bond at position 2 . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The compound is cataloged under multiple identifiers, including ChemSpider ID 18377273 and MFCD01912326 .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S.ClH/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10;/h5-9H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCDRYDDZHJNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride typically involves the condensation of 4-bromobenzaldehyde with 3-ethylthiazol-2-amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
One of the prominent applications of this compound is its antiviral activity. Research has demonstrated that derivatives of thiazole compounds, including those with bromophenyl groups, exhibit promising antiviral properties against various viruses, including the highly pathogenic avian influenza virus H5N1.
Case Study:
- In a study published in 2013, several thiazole derivatives were synthesized and evaluated for their antiviral activity against H5N1. The results indicated that certain compounds showed significant efficacy, with effective concentration (EC50) and lethal dose (LD50) values determined through plaque reduction assays on Madin-Darby canine kidney cells .
Cardiovascular Applications
Another area of interest is the potential cardiovascular applications of thiazole derivatives. Compounds similar to (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride have been investigated for their ability to upregulate endothelial nitric oxide synthase (eNOS), which plays a crucial role in cardiovascular health.
Key Findings:
- A patent describes compounds that enhance eNOS expression, suggesting their use in treating conditions such as atherosclerosis, hypertension, and coronary artery disease . The mechanism involves increasing nitric oxide levels, which is vital for vascular health.
Synthesis and Characterization
The synthesis of (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride involves several steps that can be optimized for yield and purity. The compound's structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Synthesis Overview:
- A synthetic route includes the reaction of 4-bromobenzaldehyde with thiazole derivatives under specific conditions to yield the desired product. The purity and structural integrity can be confirmed through spectroscopic methods .
Data Table: Summary of Research Findings
| Study | Compound Tested | Application | Results |
|---|---|---|---|
| Study 1 | Thiazole Derivatives | Antiviral against H5N1 | Significant antiviral activity observed |
| Patent | eNOS Upregulating Compounds | Cardiovascular health | Potential treatment for hypertension and atherosclerosis |
| Synthesis | (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride | Characterization | Confirmed via NMR and mass spectrometry |
Wirkmechanismus
The mechanism of action of (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Features and Substitution Patterns
Table 1: Structural Comparison of Thiazolylidene Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s hydrochloride salt improves solubility in polar solvents (e.g., water, ethanol), whereas neutral analogs (e.g., benzamides, ureas) exhibit lower solubility .
- The 4-bromophenyl group increases logP (~3.2), favoring membrane penetration, while urea derivatives (logP ~2.5–3.0) may struggle with cellular uptake .
Biologische Aktivität
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H16BrN3S
- Molecular Weight : 348.27 g/mol
- IUPAC Name : (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole moiety is known to exhibit:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial and antifungal properties, potentially through the inhibition of nucleic acid synthesis or disruption of cell wall integrity.
- Anticancer Properties : Some studies suggest that thiazole-based compounds can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives, including those similar to (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine, showed potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a promising alternative for treating resistant infections .
Anticancer Activity
Research conducted on thiazole derivatives has indicated their potential as anticancer agents. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of the cell cycle and induction of apoptosis through the intrinsic pathway .
Case Studies
- Case Study on Antibacterial Efficacy : A series of experiments were conducted to evaluate the antibacterial efficacy of (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine against Staphylococcus aureus. Results indicated a significant reduction in bacterial load after treatment with the compound at concentrations as low as 5 µg/mL .
- Case Study on Anticancer Potential : In a study involving human lung cancer cells (A549), treatment with this thiazole derivative resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing (E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. For example, reacting 4-bromophenyl-substituted thioamide derivatives with ethyl α-bromoacetate under reflux in ethanol or acetonitrile. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Confirm the (E)-isomer configuration using NOESY NMR to distinguish stereoisomers .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) with UV detection at 254 nm.
- Structural Confirmation :
- 1H/13C NMR : Key signals include thiazole ring protons (δ 6.8–7.5 ppm) and ethanamine N–H resonance (δ 8.2–8.5 ppm). The 4-bromophenyl group shows aromatic protons at δ 7.3–7.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with theoretical mass calculations .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is soluble in DMSO (>15 mg/mL) and dimethylformamide (DMF). Store at –20°C in airtight, light-protected vials. For long-term stability (>5 years), lyophilize and store under inert gas (argon) .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data for thiazole-derived compounds?
- Methodological Answer : Conflicting signals may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to minimize solvent interference. Employ 2D techniques (HSQC, HMBC) to assign ambiguous protons/carbons. For tautomerism (e.g., thiazole vs. thiazolidine forms), compare experimental data with DFT-calculated chemical shifts .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., carbonic anhydrase for thiazole derivatives). Focus on the bromophenyl group’s hydrophobic interactions and the thiazole ring’s hydrogen-bonding potential .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and electronegativity of substituents. Validate with in vitro enzyme inhibition data .
Q. How can contradictory in vitro vs. in vivo activity data be analyzed?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation.
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding may reduce in vivo efficacy.
- Pharmacokinetic Profiling : Compare Cmax and AUC values from rodent studies to adjust dosing regimens .
Q. What strategies optimize the compound’s selectivity for target enzymes?
- Methodological Answer :
- Isosteric Replacement : Substitute the 4-bromophenyl group with fluorophenyl or trifluoromethyl groups to modulate steric/electronic effects.
- Fragment-Based Design : Screen fragment libraries to identify moieties that enhance binding to active sites (e.g., morpholine derivatives in ). Validate with SPR or ITC binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
